Ethyl 2'-amino-3'-cyano-5,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate
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Overview
Description
Ethyl 2’-amino-3’-cyano-5,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a pyran ring, making it a significant molecule in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of Ethyl 2’-amino-3’-cyano-5,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate typically involves a multi-component reaction. One common method involves the reaction of 5-R-isatins (where R can be H or CH3), malononitrile, monothiomalonamide, and triethylamine in hot ethanol. This reaction yields a mixture of isomeric triethylammonium salts, which can be further processed to obtain the desired spiro compound .
Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial-scale production.
Chemical Reactions Analysis
Ethyl 2’-amino-3’-cyano-5,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate undergoes various chemical reactions, including:
Substitution: Alkylation reactions can occur at the sulfur atom when treated with N-aryl α-chloroacetamides or α-bromoacetophenones.
Tautomerism: Ring-chain tautomerism is observed in some alkylation products, indicating the compound’s dynamic structural nature.
Common reagents used in these reactions include triethylamine, DMSO, and various alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2’-amino-3’-cyano-5,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including heterocyclic compounds with potential pharmaceutical applications.
Biological Studies: The compound’s interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Ethyl 2’-amino-3’-cyano-5,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate fully .
Comparison with Similar Compounds
Ethyl 2’-amino-3’-cyano-5,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate can be compared with other spiro compounds, such as:
6’-Amino-5’-cyano-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyridine]-3’-carboxamides: These compounds share a similar spiro structure but differ in their specific functional groups and ring systems.
2-amino-1-acetyl-5,5-dimethyl-3-cyano-4,5,6,7-tetrahydropyrrolo[2,3-c]pyran: This compound features a pyrrolo-pyran ring system and similar functional groups, making it a useful comparison for studying structure-activity relationships.
The uniqueness of Ethyl 2’-amino-3’-cyano-5,6’-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17N3O4 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
ethyl 6'-amino-5'-cyano-2',5-dimethyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C18H17N3O4/c1-4-24-16(22)14-10(3)25-15(20)12(8-19)18(14)11-7-9(2)5-6-13(11)21-17(18)23/h5-7H,4,20H2,1-3H3,(H,21,23) |
InChI Key |
XAJFCIBNLQNBGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C12C3=C(C=CC(=C3)C)NC2=O)C#N)N)C |
Origin of Product |
United States |
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